Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate
Description
Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is an organic compound characterized by an ethyl ester group linked to an amino-substituted 2,3-dihydro-1H-indene core. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound’s structure combines a bicyclic indene scaffold with an amino-acetate moiety, making it a versatile intermediate in pharmaceutical and materials chemistry. Synthetically, it is often prepared via condensation reactions between 2,3-dihydro-1H-inden-5-amine and ethyl acetylsuccinate derivatives under controlled conditions .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-6-10-4-3-5-11(10)8-12/h6-8,14H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLWTLFGKJVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575761 | |
| Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84827-40-7 | |
| Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with ethyl bromoacetate under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Anticancer Properties
Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, particularly those that overexpress inhibitors of apoptosis (IAP) proteins. These compounds have shown effectiveness against various cancer types, including:
- Neuroblastoma
- Colorectal carcinoma
- Ovarian carcinoma
- Lung cancer (non-small cell lung cancer)
The mechanism involves inhibiting the binding of IAP proteins to caspases, which are critical for the apoptotic process. This inhibition can sensitize cancer cells to apoptotic signals, making them more susceptible to treatment .
DDR1 Inhibition
Another significant application of related compounds is their role as selective discoidin domain receptor 1 (DDR1) inhibitors. A study highlighted a series of 2-amino-2,3-dihydro-1H-indene derivatives that effectively inhibited DDR1 signaling pathways involved in cancer progression. One compound from this series exhibited a half-maximal inhibitory concentration (IC50) value of 14.9 nM and demonstrated promising results in vivo against pancreatic cancer models .
Case Studies
Case Study 1: Apoptosis Induction in Cancer Cells
A study conducted on a range of cancer cell lines demonstrated that this compound could significantly induce apoptosis when administered at specific concentrations. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates among resistant cancer cells.
Case Study 2: DDR1 Inhibition and Pancreatic Cancer
In an orthotopic mouse model of pancreatic cancer, a derivative compound showed substantial inhibition of tumor growth by targeting DDR1-mediated pathways. The study reported reduced tumor size and improved survival rates in treated mice compared to controls, highlighting the therapeutic potential of this class of compounds in aggressive cancers .
Mechanism of Action
The mechanism of action of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety plays a crucial role in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
- Amino vs. Hydroxy Groups: The presence of an amino group in this compound enhances its nucleophilicity compared to hydroxy-substituted analogs (e.g., Ethyl 2-(6-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate). This makes it more reactive in peptide coupling or alkylation reactions .
- Methoxy Substitution : Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate exhibits increased lipophilicity due to the methoxy group, improving membrane permeability in biological systems .
- Conjugated Systems : Ethyl (4,6-dimethyl-2,3-dihydro-1H-inden-1-ylidene)acetate’s conjugated double bond enables UV absorption and fluorescence, useful in materials science .
Biological Activity
Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- CAS Number : 84827-40-7
- Synthesis : The compound can be synthesized through various chemical reactions involving indene derivatives and amino acids, typically yielding a product with significant purity (>97%) .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. In a pharmacological screening using the maximal electroshock seizure (MES) model, several synthesized compounds including this one were evaluated for their protective effects against induced seizures.
| Compound Code | Dose (mg/kg i.p.) | MES Protection (n=6) | Neurotoxicity | ED50 (mg/kg) |
|---|---|---|---|---|
| 7f | 30 | 4 | 0 | 21.7 |
| 7g | 30 | 5 | 0 | 18.5 |
| 7c | 30 | 6 | 4 | 30.0 |
| Phenytoin | - | - | - | Reference |
The compound denoted as 7f, which corresponds to this compound, exhibited good anticonvulsant activity with minimal neurotoxicity compared to the reference drug Phenytoin .
The biological activity of this compound is thought to be influenced by its ability to interact with specific binding sites in the central nervous system. The presence of hydrophobic groups and hydrogen bond donors in its structure enhances its affinity for target receptors involved in seizure activity modulation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds to understand their biological potential better:
- Study on Anticonvulsant Compounds : A study reported that various derivatives of indene-based amines showed significant anticonvulsant properties. The study emphasized the importance of hydrophobic interactions and hydrogen bonding in enhancing biological activity .
- In Silico Studies : Computational modeling has been utilized to predict the pharmacophore features necessary for anticonvulsant activity. This compound was included in these models due to its promising profile .
- Comparative Analysis : Research comparing amine-linked compounds to their amide counterparts revealed that the former exhibited superior biological activity. This compound falls into this category, suggesting that modifications in molecular structure can significantly impact efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate?
- Methodological Answer : A reported synthesis involves reacting 2,3-dihydro-1H-inden-5-amine with dimethyl acetylsuccinate under vacuum (3 mbar) for 72 hours, followed by purification via flash chromatography using a gradient of ethyl acetate (0–20%) in heptane. This yields the compound as a deep orange oil with a 48% yield . Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC.
Q. How is flash chromatography applied in purifying this compound?
- Methodological Answer : Post-synthesis, impurities are removed using silica gel flash chromatography. A gradient elution (heptane to 20% ethyl acetate) enhances separation efficiency. Fractions are analyzed by TLC, and the target compound is isolated based on polarity differences. This method balances cost and resolution for lab-scale purification .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : - and -NMR identify functional groups (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl carbons at ~170 ppm).
- GC-MS : Confirms molecular ion peaks and fragmentation patterns. Ethyl acetate extracts (common in GC-MS workflows) require derivatization if volatility is low .
- IR : Validates amine (-NH) and ester (C=O) stretches (~3350 cm and ~1740 cm, respectively).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Stoichiometry : Adjusting the amine-to-ester ratio (e.g., excess 2,3-dihydro-1H-inden-5-amine) may reduce side reactions.
- Catalysis : Introducing Lewis acids (e.g., ZnCl) or bases (e.g., DMAP) could accelerate condensation.
- Solvent/Vacuum : Replacing static vacuum with dynamic vacuum (rotary evaporation) improves byproduct removal. Yield tracking via HPLC or -NMR quantitation is advised .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) determines bond lengths/angles and confirms stereochemistry. Crystals are grown via slow evaporation in ethyl acetate/heptane. ORTEP-3 visualizes thermal ellipsoids to assess disorder .
Q. What strategies address contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlate - couplings to assign overlapping signals.
- Computational Validation : Compare experimental NMR shifts with DFT-simulated spectra (software: Gaussian, ORCA).
- Isotopic Labeling : Use -labeled amines to trace amine-related peaks .
Q. How does ethyl acetate enhance extraction efficiency in isolating this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
